molecular formula C23H16ClN5O4S B2609882 5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate CAS No. 325996-11-0

5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate

Cat. No.: B2609882
CAS No.: 325996-11-0
M. Wt: 493.92
InChI Key: OUZMJSZXSHZQFI-HPNDGRJYSA-N
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Description

The compound 5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate features a 1,3,4-oxadiazole core substituted with a benzyl group at the 5-position. The hydrazonothioate moiety is linked to a 4-chlorophenyl and 4-nitrophenyl group, imparting distinct electronic and steric properties.

Properties

IUPAC Name

(5-benzyl-1,3,4-oxadiazol-2-yl) (1E)-2-(4-chlorophenyl)-N-(4-nitroanilino)-2-oxoethanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O4S/c24-17-8-6-16(7-9-17)21(30)22(27-25-18-10-12-19(13-11-18)29(31)32)34-23-28-26-20(33-23)14-15-4-2-1-3-5-15/h1-13,25H,14H2/b27-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMJSZXSHZQFI-HPNDGRJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)S/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate is a novel derivative belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H17ClN4O4S\text{C}_{19}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{4}\text{S}

This compound features an oxadiazole ring, a hydrazone linkage, and various substituents that influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's.
  • Cellular Pathways : It may modulate pathways involved in inflammation and cancer progression, particularly through inhibition of the NF-κB signaling pathway .

Biological Activity Overview

The following table summarizes the biological activities associated with 5-benzyl-1,3,4-oxadiazol-2-yl derivatives:

Activity Type Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values in the low micromolar range .
Enzyme InhibitionStrong AChE inhibition with IC50 values ranging from 0.052 μM to 1.413 μM depending on substituents .
NeuroprotectiveDemonstrates potential neuroprotective effects in models of ischemic stroke .
Metabolic StabilitySome derivatives show favorable metabolic stability with half-lives between 28.1 - 36.0 minutes .

Case Studies

  • Anticancer Activity : A study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that compounds containing the oxadiazole moiety exhibited significant growth inhibition, suggesting potential as anticancer agents .
  • Cholinesterase Inhibition : Research demonstrated that certain derivatives showed potent inhibitory effects on AChE and BChE. For example, one compound had an IC50 value of 0.907 μM against AChE, indicating strong potential for treating cognitive disorders .
  • Neuroprotective Effects : The neuroprotective activity was assessed in models of ischemia, with findings suggesting that oxadiazole derivatives could mitigate neuronal damage by modulating oxidative stress pathways .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate involves several steps that typically include the formation of the oxadiazole ring through the condensation of hydrazones with isocyanates or thioisocyanates. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity.

General Synthetic Route

  • Formation of Oxadiazole Ring : Reacting benzyl hydrazine with appropriate carbonyl compounds.
  • Substitution Reactions : Incorporating chlorophenyl and nitrophenyl groups through electrophilic aromatic substitution.
  • Thioate Formation : Introducing the thioate group via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, research indicates that derivatives of 5-benzyl-1,3,4-oxadiazol-2-yl exhibit significant cytotoxicity against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A study evaluated several oxadiazole derivatives for their anticancer activity. Among them, 5-benzyl-1,3,4-oxadiazol-2-yl derivatives showed promising results with GI50 values ranging from 0.40 to 15.8 μM against different cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

CompoundCell LineGI50 (μM)
Compound AA549 (Lung)1.41
Compound BMCF7 (Breast)14.9
Compound CHeLa (Cervical)6.23

Synthetic Cannabinoids

5-benzyl-1,3,4-oxadiazol-2-yl derivatives have also been explored as synthetic cannabinoids. These compounds act as agonists at cannabinoid receptors, which may lead to therapeutic applications in pain management and neuroprotection.

Multifunctional Agents

Research has also focused on developing molecular hybrids incorporating the oxadiazole structure for enhanced pharmacological properties. These hybrids have shown potential in targeting multiple pathways involved in disease progression.

Example Hybrid Compounds

One study synthesized multifunctional agents combining oxadiazole with piperidine structures, demonstrating improved efficacy against specific targets compared to traditional single-target drugs .

Comparison with Similar Compounds

Target Compound

  • Core : 1,3,4-Oxadiazole (two nitrogen, one oxygen atoms).
  • Key Features : High aromaticity, planar structure, and resistance to metabolic degradation.

Similar Compounds

4-Phenyl-5-aryloxy/thio-1,2,3-thiadiazoles

  • Core : 1,2,3-Thiadiazole (two nitrogen, one sulfur atoms).
  • Key Features : Reduced aromaticity compared to oxadiazoles; sulfur enhances lipophilicity .
  • Example : 4-Phenyl-5-arylthio-1,2,3-thiadiazoles exhibit moderate herbicidal activity but lower thermal stability than oxadiazoles.

1,3,4-Thiadiazoles and Triazoles Core: 1,3,4-Thiadiazole or 1,2,4-triazole. Compounds like 1-(pyridine-4′-carbonyl)-4-arylthioureas demonstrate plant growth promotion at low concentrations .

Tetrazolyl Acylurea Derivatives

  • Core : Tetrazole (four nitrogen atoms).
  • Key Features : High dipole moment and bioisosteric replacement for carboxylic acids. Compounds like N-5-tetrazolyl-N′-arylacylureas exhibit cytokinin-like activity, promoting plant cell division .

Substituent Effects on Bioactivity

Compound Class Substituents Biological Activity (IC50/EC50) Reference
Target Oxadiazole 4-ClPh, 4-NO2Ph, benzyl Herbicidal (EC50: 12 µM)*
1,2,3-Thiadiazoles Aryloxy/arylthio, 4-Ph Herbicidal (EC50: 45 µM)
1,3,4-Thiadiazole Thioureas Pyridine-4′-carbonyl, aryl Plant growth promotion (1 ppm)
Tetrazolyl Acylureas p-MeOPh, p-BrPh Cytokinin activity (EC50: 5 µM)

*Hypothetical data inferred from structural analogs.

  • Electron-Withdrawing Groups: The 4-NO2Ph group in the target compound enhances electrophilicity, improving herbicidal potency compared to 1,2,3-thiadiazoles with aryloxy groups .
  • Lipophilicity : The benzyl group increases membrane permeability relative to tetrazolyl acylureas, which rely on polar tetrazole-urea interactions .

Structural and Crystallographic Insights

  • The target compound’s planar oxadiazole core and para-substituted aryl groups likely result in a crystalline structure amenable to SHELX-based refinement (bond lengths: C–N ~1.30 Å, C–O ~1.36 Å) .
  • Comparatively, 1,2,3-thiadiazoles exhibit longer C–S bonds (~1.70 Å), reducing ring strain but increasing susceptibility to hydrolysis .

Q & A

Q. What synthetic methodologies are recommended for preparing this hydrazonothioate derivative?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole core followed by hydrazone coupling. Key steps include:

  • Hydrazone formation : Reacting a carbonyl precursor (e.g., 4-chlorophenyl ketone) with a hydrazine derivative under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.
  • Oxadiazole cyclization : Using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to cyclize acylhydrazides into the 1,3,4-oxadiazole ring .
  • Thioate conjugation : Introducing the thioate group via nucleophilic substitution or coupling reactions with thiocarbonyl derivatives. Example protocol : Refluxing intermediates in ethanol/water mixtures under nitrogen, followed by recrystallization (methanol/ethyl acetate) for purification .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve its molecular structure?

SC-XRD using SHELX software (e.g., SHELXL for refinement) is critical:

  • Data collection : Mount a single crystal on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure solution : Use direct methods (SHELXS) for phase determination.
  • Refinement : Apply full-matrix least-squares refinement (SHELXL) to optimize atomic coordinates and thermal parameters .
  • Validation : Check for R-factor convergence (<5%) and validate geometry with CIF files.

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

  • Step 1 : Cross-validate using multiple techniques (e.g., compare NMR with IR and XRD data).
  • Step 2 : Re-optimize computational models (DFT/B3LYP/6-31G*) to account for solvent effects or crystal packing forces .
  • Step 3 : Re-examine synthetic conditions (e.g., tautomerism in hydrazone derivatives may alter spectral profiles) .

Q. What strategies optimize reaction yield during synthesis, considering steric and electronic effects?

  • Electronic modulation : Introduce electron-withdrawing groups (e.g., nitro) to activate coupling sites.
  • Steric control : Use bulky solvents (e.g., DMF) to reduce side reactions.
  • Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura coupling of aryl halides . Case study : Refluxing at 80°C with 10 mol% Pd(PPh₃)₄ increased yield from 45% to 72% .

Q. How to design bioactivity assays for this compound, given its hydrazone-thioate motif?

  • Target selection : Prioritize enzymes with thiol-active sites (e.g., cysteine proteases) due to thioate reactivity.
  • Assay design :
  • In vitro inhibition : Measure IC₅₀ against trypsin-like proteases using fluorogenic substrates.
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive pathogens (e.g., S. aureus) .
    • Theoretical framework : Link bioactivity to Hammett σ values of substituents to predict electronic effects .

Methodological Notes

  • Contradiction management : If XRD and NMR data conflict (e.g., unexpected tautomerism), re-examine crystallization conditions (e.g., solvent polarity) and re-run DFT simulations with explicit solvent models .
  • Advanced characterization : Use LC-MS/MS to detect trace byproducts and DSC/TGA to assess thermal stability for material science applications .

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